2-[4-(Benzyloxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate
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Overview
Description
2-[4-(Benzyloxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate is a complex organic compound that belongs to the class of acenaphthoquinone derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate typically involves multicomponent reactions (MCRs) that are efficient and atom-economic. One common method involves the condensation of acenaphthoquinone with various o-phenylene diamine derivatives in the presence of suitable catalysts and solvents . The reaction conditions often include mild temperatures and the use of ultrasonic irradiation to enhance yields and reduce reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions with optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxaline moiety into dihydroquinoxaline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include a variety of quinoxaline derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
2-[4-(Benzyloxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anticancer, antibacterial, and antiviral properties.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating various diseases.
Industry: It is used in the development of organic semiconductors and electroluminescent materials.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate involves its interaction with biological macromolecules such as DNA and proteins. The compound can bind to DNA through the minor groove, causing oxidative cleavage and disrupting cellular processes. It also interacts with proteins, inhibiting their function through hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
Acenaphthoquinone: A precursor in the synthesis of various quinoxaline derivatives.
Quinoxaline: A simpler structure with similar biological activities.
Benzylphenyl derivatives: Compounds with similar aromatic structures and functional groups.
Uniqueness
2-[4-(Benzyloxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate is unique due to its complex structure, which allows for diverse chemical modifications and a wide range of biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C34H22N2O4 |
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Molecular Weight |
522.5 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] acenaphthyleno[1,2-b]quinoxaline-9-carboxylate |
InChI |
InChI=1S/C34H22N2O4/c37-30(22-12-15-25(16-13-22)39-19-21-6-2-1-3-7-21)20-40-34(38)24-14-17-28-29(18-24)36-33-27-11-5-9-23-8-4-10-26(31(23)27)32(33)35-28/h1-18H,19-20H2 |
InChI Key |
OMXPMYJACJQKFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)COC(=O)C3=CC4=C(C=C3)N=C5C6=CC=CC7=C6C(=CC=C7)C5=N4 |
Origin of Product |
United States |
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